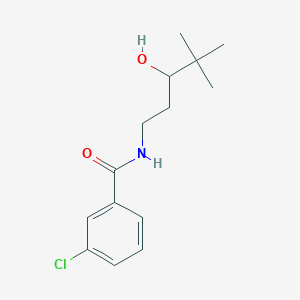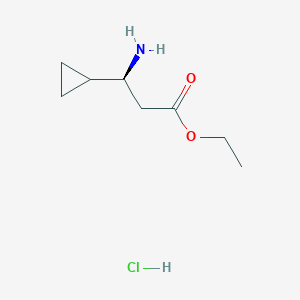![molecular formula C18H19N3OS B2595783 2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol CAS No. 1219844-69-5](/img/structure/B2595783.png)
2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol, also known as MBTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of benzothiazole and piperazine, which are known to exhibit various biological activities. MBTP has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A novel series of derivatives including 2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol were synthesized and characterized by spectral methods, showing moderate to good antimicrobial activity in vitro. This highlights the compound's potential in developing new antimicrobial agents (Mhaske, P., Shelke, S. H., Raundal, H., & Jadhav, R. P., 2014).
Anticancer Evaluation
Research involving polyfunctional substituted 1,3-thiazoles, related structurally to the query compound, demonstrated significant anticancer activity across various cancer cell lines, including lung, kidney, and breast cancers. This suggests the importance of the thiazole and piperazine moieties for anticancer activity (Turov, K., 2020).
Corrosion Inhibition
Studies on benzimidazole derivatives closely related to the query compound showed that these molecules serve as effective corrosion inhibitors for N80 steel in acidic environments, demonstrating the compound's potential in industrial applications to protect against corrosion (Yadav, M., Kumar, S., Purkait, T., Olasunkanmi, L., Bahadur, I., & Ebenso, E., 2016).
Synthetic Methodologies
Efficient synthetic methodologies have been developed for potent PPARpan agonists incorporating the structural motif of the query compound, showcasing its utility in the synthesis of complex molecules with potential therapeutic applications (Guo, J., Erickson, G. A., Fitzgerald, R. N., Matsuoka, R., Rafferty, S. W., Sharp, M., Sickles, B. R., & Wisowaty, J., 2006).
Quantum Chemical Studies
Quantum chemical studies of synthesized derivatives indicate the role of the compound's structure in its biological activity and interaction with metal surfaces, further underscoring its significance in both biological and industrial applications (Yadav et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with their targets in various ways, leading to changes in cellular functions .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have various molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes and proteins, influencing biochemical reactions . For instance, some benzothiazole derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzothiazole derivatives have demonstrated anti-inflammatory activity by inhibiting COX enzymes .
Molecular Mechanism
Benzothiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some benzothiazole derivatives have demonstrated COX-1 inhibition .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzothiazole derivatives have been shown to have varying effects at different dosages .
Metabolic Pathways
Benzothiazole derivatives have been shown to interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Benzothiazole derivatives have been shown to interact with various transporters or binding proteins .
Subcellular Localization
Benzothiazole derivatives have been shown to be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13-5-4-8-16-17(13)19-18(23-16)21-11-9-20(10-12-21)14-6-2-3-7-15(14)22/h2-8,22H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAYMXISRIEWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2595700.png)


![Ethyl 4-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2595707.png)



![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2595712.png)


![4-(3-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595716.png)
![1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2595719.png)

